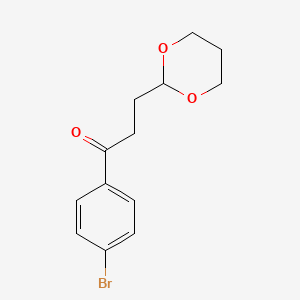

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Übersicht

Beschreibung

4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the molecular formula C13H15BrO3. It is characterized by the presence of a bromine atom attached to the phenyl ring and a 1,3-dioxane ring attached to the propiophenone moiety. This compound is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone typically involves the bromination of 3-(1,3-dioxan-2-YL)propiophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4’ position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The dioxane ring can undergo oxidation to form corresponding lactones or carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Reduction: Reducing agents (e.g., sodium borohydride) in solvents like methanol or ethanol.

Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of lactones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone serves as an essential building block for synthesizing more complex organic molecules. Its bromine substituent allows for electrophilic substitution reactions, facilitating the formation of new chemical bonds. This property is crucial for creating derivatives that may exhibit enhanced biological activities or novel functionalities.

Reagent in Reactions

The compound is utilized as a reagent in various organic synthesis reactions. For instance, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. This makes it valuable for creating diverse chemical libraries for drug discovery and materials science.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound has been investigated as a probe for studying enzyme-catalyzed reactions. Its structural features allow it to interact with specific enzymes, providing insights into catalytic mechanisms and enzyme kinetics.

Potential Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential antimicrobial and anticancer activities of this compound. Research indicates that the dioxane ring may play a role in enhancing the compound's bioactivity by influencing its interaction with biological targets. Case studies have shown promising results in inhibiting the growth of certain cancer cell lines and bacterial strains.

Medicinal Chemistry

Drug Discovery and Development

The compound's unique properties make it a candidate for drug discovery efforts. Its ability to serve as a scaffold for further modifications allows medicinal chemists to design new therapeutic agents targeting various diseases. The presence of the dioxane moiety may enhance solubility and bioavailability, critical factors in drug formulation.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in producing specialty chemicals and materials. Its reactivity makes it suitable for synthesizing polymers and other advanced materials with specific properties tailored for applications in electronics, coatings, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4’-Bromo-3-(1,3-dioxan-2-yl)acetophenone

- 4’-Bromo-3-(1,3-dioxan-2-yl)butyrophenone

- 4’-Bromo-3-(1,3-dioxan-2-yl)valerophenone

Uniqueness

4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Biologische Aktivität

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a dioxane ring attached to a propiophenone backbone. The presence of the dioxane moiety is significant as it is known to influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing dioxane structures often exhibit antimicrobial properties. For instance, derivatives of 1,3-dioxanes have shown effectiveness against various bacterial strains. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that 4'-bromo derivatives can possess anticancer properties. For example, similar compounds have been tested against various cancer cell lines, showing cytotoxic effects. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It could bind to receptors that regulate cell growth and survival, thus influencing cancer cell behavior.

- Radical Scavenging : Some studies suggest that similar compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various dioxane derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an inhibition zone comparable to standard antibiotics .

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| This compound | Antimicrobial | 15 |

| Standard Antibiotic | Antimicrobial | 18 |

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of halogenated propiophenones. The study used MTT assays to evaluate cytotoxicity against human cancer cell lines, revealing that this compound reduced cell viability significantly in a dose-dependent manner .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 12 |

| MDA-MB-231 (Breast Cancer) | 20 |

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQAQIAFFZQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467025 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376637-07-9 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.